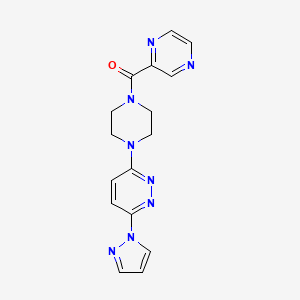

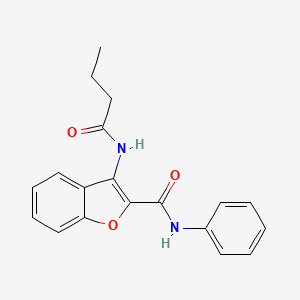

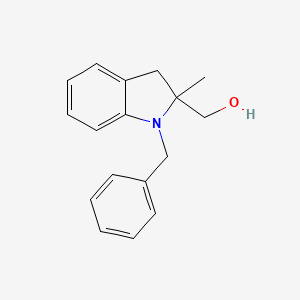

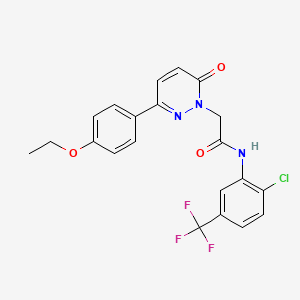

![molecular formula C22H26N4O2S2 B2617904 N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392292-01-2](/img/structure/B2617904.png)

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

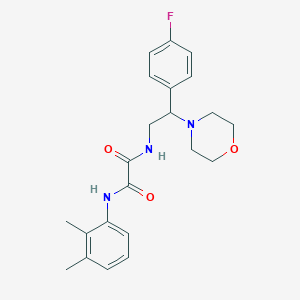

The compound is a complex organic molecule with several functional groups. It contains an adamantane moiety, which is a type of diamondoid and a common motif in pharmaceutical chemistry due to its high stability and unique geometric properties . The compound also contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiadiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (adamantane). The thiadiazole ring and the adamantane moiety would contribute to the rigidity of the molecule, while the aniline group could potentially participate in various chemical reactions .Chemical Reactions Analysis

Again, without specific literature, it’s hard to predict the exact chemical reactions this compound could undergo. The aniline group could potentially be involved in electrophilic substitution reactions, while the thiadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane moiety could potentially increase the lipophilicity of the compound, which could influence its solubility and permeability .Scientific Research Applications

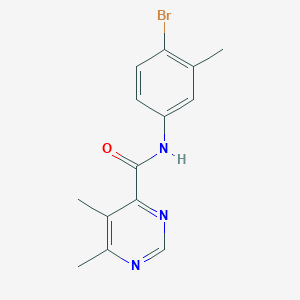

Carbonic Anhydrase Inhibition

This compound has been investigated for its inhibitory activity against carbonic anhydrase (CA) isozymes, which are involved in many physiological processes. Studies have shown that derivatives of 1,3,4-thiadiazole-sulfonamides, which share structural similarities with the given compound, can selectively inhibit CA isozymes due to their interaction with less utilized binding pockets of the enzyme. This selective inhibition property makes these compounds promising for designing isoform-selective inhibitors, potentially useful in treating conditions like glaucoma, epilepsy, and certain types of tumors (Avvaru et al., 2010).

Antiviral Activity

Research has been conducted on adamantyl-substituted thiadiazole derivatives for their antiviral activity against influenza viruses. A study utilized a microwave-assisted synthesis method to produce compounds carrying an adamantyl moiety, which were then evaluated for their antiviral activity against influenza A and B viruses. This research identified compounds with potent inhibitory effects, suggesting their utility as influenza virus fusion inhibitors (Göktaş et al., 2012).

Noncovalent Interaction Analysis

The adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and analyzed for their crystal structures, revealing significant insights into their noncovalent interactions. This analysis helps in understanding the molecular basis of their biological activities and provides a foundation for the design of new compounds with optimized properties (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Adamantyl-substituted thiadiazoles have also been explored for their potential antimicrobial and anti-inflammatory activities. Compounds synthesized from 1-adamantanecarbonyl chloride showed promising activities against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Additionally, certain derivatives exhibited significant anti-inflammatory activity, highlighting their potential as therapeutic agents (Kadi et al., 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S2/c1-13-3-2-4-17(5-13)23-18(27)12-29-21-26-25-20(30-21)24-19(28)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPSOSBFBDNWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2617822.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2617828.png)

![2-(benzylthio)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2617831.png)

![N-(2-furylmethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2617843.png)